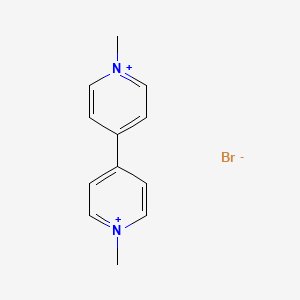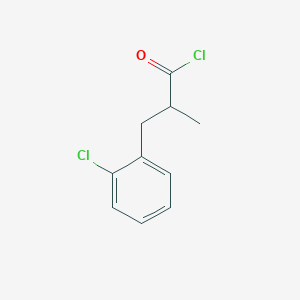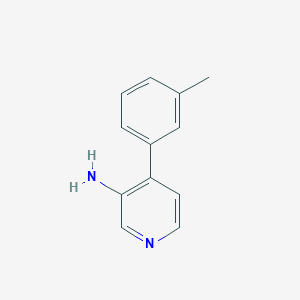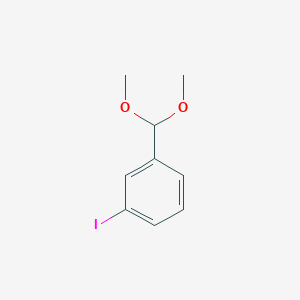
Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds This compound is characterized by the presence of a benzyloxy group at the third position, a chlorine atom at the fifth position, and a carboxylate ester group at the second position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyloxy halide reacts with a thiophene derivative.
Esterification: The carboxylate ester group can be introduced through esterification of the carboxylic acid derivative of thiophene using methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like sodium amide or thiolates can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate depends on its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding or hydrophobic interactions, while the chlorine atom can enhance binding affinity through halogen bonding. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative that can interact with biological targets.
Comparison with Similar Compounds
Methyl 3-(benzyloxy)-5-bromothiophene-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 3-(benzyloxy)-5-fluorothiophene-2-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 3-(benzyloxy)-5-iodothiophene-2-carboxylate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate is unique due to the specific electronic and steric effects imparted by the chlorine atom, which can influence its reactivity and binding properties compared to its bromine, fluorine, and iodine analogs.
Properties
Molecular Formula |
C13H11ClO3S |
|---|---|
Molecular Weight |
282.74 g/mol |
IUPAC Name |
methyl 5-chloro-3-phenylmethoxythiophene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO3S/c1-16-13(15)12-10(7-11(14)18-12)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
AMAAFPZICPRULI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-methylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12070418.png)

![1-[5-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile](/img/structure/B12070427.png)

![2-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]thiazole-4-carboxylic acid](/img/structure/B12070448.png)

![ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12070458.png)






